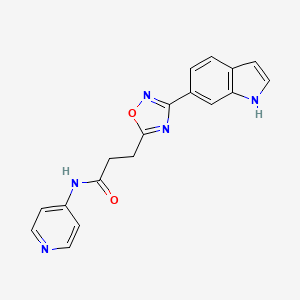![molecular formula C21H26N6O2 B12164258 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, so let’s break it down. The systematic name reveals its structure : This compound is a mouthful, so let’s break it down. The systematic name reveals its structure: N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide . Phew! It’s a hybrid of various functional groups, including an indole, a triazole, and a pyrrolidine ring. Let’s explore its significance.
Vorbereitungsmethoden
Synthesis:: The compound can be synthesized by coupling tryptamine (an indole derivative) with ibuprofen (2-(4-isobutylphenyl)propionic acid) via an amide bond formation . The reaction employs N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. Here’s the simplified reaction:
Ibuprofen+TryptamineDCCN-3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Industrial Production:: While lab-scale synthesis is feasible, industrial production methods may involve more efficient processes to meet demand.
Analyse Chemischer Reaktionen
Reactions::
- Amide Formation : The key step involves the amide bond formation between the carboxylic acid group of ibuprofen and the amino group of tryptamine.
- Oxidation/Reduction : Depending on the context, this compound may undergo oxidation or reduction reactions.
- Substitution : The triazole ring could participate in substitution reactions.
- DCC : Dehydrating agent for amide synthesis.
- Solvents : Commonly used are DMF, DMSO, or THF.
- Temperature : Reaction typically occurs at room temperature.
Major Products:: The major product is the desired compound itself.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Drug Design : Its unique structure may inspire novel drug candidates.
- Bioconjugation : Useful for linking biomolecules.
- Neuroscience : Due to the indole moiety, it might have neuroactive properties.
- Anti-inflammatory Activity : Similar to ibuprofen.
- Pharmaceuticals : Potential therapeutic agents.
- Materials Science : May find applications in polymers or coatings.
Wirkmechanismus
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
or N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide (C12H14N2O2) . These might provide valuable context.
Eigenschaften
Molekularformel |
C21H26N6O2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-13(2)11-27-12-15(9-19(27)28)20(29)24-21-23-18(25-26-21)8-7-14-10-22-17-6-4-3-5-16(14)17/h3-6,10,13,15,22H,7-9,11-12H2,1-2H3,(H2,23,24,25,26,29) |
InChI-Schlüssel |
FJIOQVFDINTRID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12164186.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)
![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
![4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12164262.png)
